2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
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Overview
Description
2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a dimethylamino group, a methylpiperazino group, an oxazine ring, and a carbonitrile group
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and psychoactive drugs. Piperazine derivatives often interact with neurotransmitter receptors in the nervous system, such as dopamine, serotonin, or GABA receptors .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets serotonin receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if it affects serotonin receptors, it could influence the serotonin signaling pathway, affecting mood, sleep, and other physiological processes .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier due to their lipophilic nature. They are usually metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if it affects serotonin receptors, it could alter neuronal firing rates, synaptic plasticity, and ultimately, behaviors influenced by serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and carbonyl compounds under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves the alkylation of an amine precursor using dimethyl sulfate or a similar reagent.
Attachment of the methylpiperazino group: This can be accomplished through nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carboxamide
- 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-methyl
- 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-ethyl
Uniqueness
Compared to similar compounds, 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile stands out due to the presence of the carbonitrile group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
2-(dimethylamino)-4-(4-methylpiperazin-1-yl)-6-oxo-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-15(2)12-14-10(9(8-13)11(18)19-12)17-6-4-16(3)5-7-17/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQSFKTWINHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)OC(=N2)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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